molecular formula C13H10N8O2 B12202402 7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B12202402
M. Wt: 310.27 g/mol
InChI Key: QGISNPXINILZHH-UHFFFAOYSA-N
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Description

7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with a suitable pyridine derivative, followed by cyclization and functional group modifications .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in inhibiting CDKs, which are involved in cell cycle regulation.

    Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit CDKs and induce apoptosis in cancer cells.

    Industry: May be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs). CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, the compound can halt cell proliferation and induce apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2, and the pathways involved are related to cell cycle regulation and apoptosis induction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific combination of functional groups and its potent inhibitory activity against CDKs. This makes it a promising candidate for further research and development in cancer therapeutics .

Properties

Molecular Formula

C13H10N8O2

Molecular Weight

310.27 g/mol

IUPAC Name

11-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C13H10N8O2/c1-7-4-10(22)18-12(17-7)19-20-3-2-9-8(11(20)23)5-14-13-15-6-16-21(9)13/h2-6H,1H3,(H2,17,18,19,22)

InChI Key

QGISNPXINILZHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NN2C=CC3=C(C2=O)C=NC4=NC=NN34

Origin of Product

United States

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